molecular formula C18H16F2N4O3S2 B6493140 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 851988-27-7

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No. B6493140
CAS RN: 851988-27-7
M. Wt: 438.5 g/mol
InChI Key: VIEMDZIQKNEHMG-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide (DFBH) is an important organic compound that has been studied extensively in recent years due to its potential applications in many different scientific fields. DFBH has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a fluorescent probe for biochemical analysis. In addition, DFBH has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been studied extensively for its potential applications in many different scientific fields. For example, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been used as a reagent in chemical synthesis and as a catalyst in organic reactions. In addition, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In recent years, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has also been used as a fluorescent probe for biochemical analysis and as an imaging agent for live cell imaging.

Mechanism of Action

The mechanism of action of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is not fully understood. However, it is believed that N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may interact with a variety of biomolecules, including proteins, enzymes, and DNA, and may modulate the activity of these molecules. In addition, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may bind to specific receptors on the cell surface, which may lead to changes in cell signaling pathways and ultimately to the desired biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide are not fully understood. However, studies in animal models have shown that N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide has several advantages for laboratory experiments. For example, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is relatively inexpensive and readily available. In addition, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is relatively stable and can be stored for long periods of time. However, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is not water-soluble and must be dissolved in organic solvents such as methanol or dimethyl sulfoxide before use.

Future Directions

The potential applications of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide are still being explored. One potential future direction is the use of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In addition, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may be used as a fluorescent probe for biochemical analysis and as an imaging agent for live cell imaging. Finally, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide may be used to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in cell signaling pathways.

Synthesis Methods

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide can be synthesized through a variety of methods, including the reaction of 4,6-difluorobenzothiazole with 4-pyrrolidin-1-ylsulfonylbenzohydrazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Michael addition product, followed by a nucleophilic substitution reaction to form the desired product. The reaction is generally conducted in an aqueous medium, and can be carried out at room temperature or at slightly elevated temperatures.

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3S2/c19-12-9-14(20)16-15(10-12)28-18(21-16)23-22-17(25)11-3-5-13(6-4-11)29(26,27)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMDZIQKNEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

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